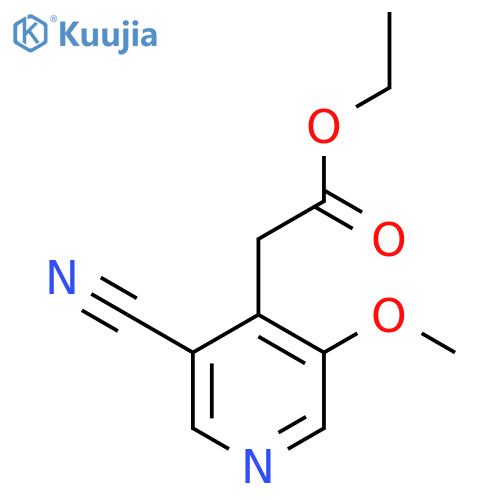Cas no 1805485-05-5 (Ethyl 3-cyano-5-methoxypyridine-4-acetate)

Ethyl 3-cyano-5-methoxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-cyano-5-methoxypyridine-4-acetate
-
- インチ: 1S/C11H12N2O3/c1-3-16-11(14)4-9-8(5-12)6-13-7-10(9)15-2/h6-7H,3-4H2,1-2H3
- InChIKey: RIVRMMMLIWNVCW-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C(C#N)=CN=CC=1OC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 284
- XLogP3: 0.7
- トポロジー分子極性表面積: 72.2
Ethyl 3-cyano-5-methoxypyridine-4-acetate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008285-1g |
Ethyl 3-cyano-5-methoxypyridine-4-acetate |
1805485-05-5 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
| Alichem | A029008285-250mg |
Ethyl 3-cyano-5-methoxypyridine-4-acetate |
1805485-05-5 | 95% | 250mg |
$931.00 | 2022-04-01 |
Ethyl 3-cyano-5-methoxypyridine-4-acetate 関連文献
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Ethyl 3-cyano-5-methoxypyridine-4-acetateに関する追加情報
Ethyl 3-cyano-5-methoxypyridine-4-acetate (CAS No. 1805485-05-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-cyano-5-methoxypyridine-4-acetate (CAS No. 1805485-05-5) is a highly versatile and significant intermediate in the realm of pharmaceutical chemistry. Its unique structural features, characterized by a pyridine core substituted with a cyano group at the 3-position and a methoxy group at the 5-position, along with an acetate ester at the 4-position, make it a valuable building block for the synthesis of various bioactive molecules.
The compound's molecular structure imparts distinct chemical properties that facilitate its use in multiple synthetic pathways. The cyano group, for instance, serves as a versatile handle for further functionalization, enabling the introduction of additional substituents or transformations. This reactivity is particularly useful in constructing complex heterocyclic scaffolds, which are prevalent in many modern drugs.
One of the most compelling aspects of Ethyl 3-cyano-5-methoxypyridine-4-acetate is its role in the development of novel therapeutic agents. Recent studies have highlighted its utility in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have been explored as potential kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The pyridine core is a common motif in kinase inhibitors due to its ability to interact with specific amino acid residues in the enzyme's active site.
The methoxy group on the pyridine ring also contributes to the compound's pharmacological potential. It can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Additionally, the presence of an acetate ester provides a site for further chemical modifications, such as hydrolysis or transesterification, allowing for fine-tuning of physicochemical properties like solubility and metabolic stability.
In recent years, there has been growing interest in leveraging computational methods to optimize the synthesis and applications of compounds like Ethyl 3-cyano-5-methoxypyridine-4-acetate. Advanced computational tools have enabled researchers to predict reaction outcomes and identify optimal synthetic routes with unprecedented accuracy. These tools have been instrumental in streamlining drug discovery processes by reducing experimental trial-and-error.
The compound has also found applications in material science and agrochemical research. Its structural motifs are reminiscent of natural products that exhibit significant biological activity, making it a promising candidate for designing novel materials with tailored properties. Furthermore, its derivatives have been investigated as potential intermediates in the synthesis of agrochemicals that offer improved efficacy and environmental safety.
The synthesis of Ethyl 3-cyano-5-methoxypyridine-4-acetate typically involves multi-step organic transformations starting from readily available precursors. Key steps often include nucleophilic substitution reactions to introduce the cyano and methoxy groups, followed by esterification to attach the acetate moiety. The efficiency and scalability of these synthetic routes are critical factors that influence their industrial applicability.
Recent advancements in green chemistry have prompted researchers to develop more sustainable synthetic methodologies for producing compounds like this one. Catalytic processes that minimize waste generation and energy consumption are being actively pursued. These efforts align with global initiatives aimed at promoting environmentally responsible chemical manufacturing practices.
The pharmacological profile of derivatives derived from Ethyl 3-cyano-5-methoxypyridine-4-acetate continues to be an area of active investigation. Researchers are exploring new ways to exploit its structural features for developing drugs with enhanced therapeutic benefits. For example, modifications to the cyano group have led to compounds with improved bioavailability and reduced toxicity profiles.
In conclusion, Ethyl 3-cyano-5-methoxypyridine-4-acetate (CAS No. 1805485-05-5) represents a cornerstone intermediate in pharmaceutical synthesis due to its structural versatility and functional reactivity. Its applications span across drug discovery, material science, and agrochemical research, underscoring its importance as a chemical building block. As scientific understanding evolves and new technologies emerge, we can expect even more innovative uses for this compound to emerge in the future.
1805485-05-5 (Ethyl 3-cyano-5-methoxypyridine-4-acetate) Related Products
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 1808648-33-0(2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)
- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)




